molecular formula C18H17ClN4O B2650095 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide CAS No. 1181486-65-6

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide

Cat. No.: B2650095
CAS No.: 1181486-65-6
M. Wt: 340.81
InChI Key: HAYDGMWTCNHYNP-UHFFFAOYSA-N
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Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a cyclopentyl group

Preparation Methods

The synthesis of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction.

    Cyclopentyl group addition: This step involves the reaction of the intermediate compound with cyclopentylamine under specific conditions to form the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide can be compared with other similar compounds such as:

    (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide: This compound has a cyclohexyl group instead of a cyclopentyl group.

    (E)-3-[1-(4-bromophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide: This compound has a bromophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-5-7-17(8-6-15)23-12-13(11-21-23)9-14(10-20)18(24)22-16-3-1-2-4-16/h5-9,11-12,16H,1-4H2,(H,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDGMWTCNHYNP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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